Raloxifene dimethyl ester hydrochloride

説明

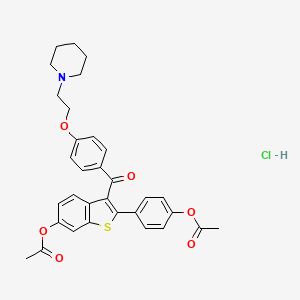

Structure

3D Structure of Parent

特性

分子式 |

C32H32ClNO6S |

|---|---|

分子量 |

594.1 g/mol |

IUPAC名 |

[4-[6-acetyloxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl] acetate;hydrochloride |

InChI |

InChI=1S/C32H31NO6S.ClH/c1-21(34)38-26-12-8-24(9-13-26)32-30(28-15-14-27(39-22(2)35)20-29(28)40-32)31(36)23-6-10-25(11-7-23)37-19-18-33-16-4-3-5-17-33;/h6-15,20H,3-5,16-19H2,1-2H3;1H |

InChIキー |

ZJOJUZBGWIHPAL-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Raloxifene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788) hydrochloride, a second-generation selective estrogen receptor modulator (SERM), represents a significant therapeutic agent with a nuanced and tissue-specific mechanism of action.[1][2] Marketed under the brand name Evista, among others, it is primarily indicated for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic.[2][3] Unlike traditional hormone replacement therapies, raloxifene's clinical utility lies in its ability to exert estrogen agonist or antagonist effects in a tissue-dependent manner.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the pharmacological effects of raloxifene, with a focus on its interaction with estrogen receptors, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Selective Estrogen Receptor Modulation

The pharmacological activity of raloxifene is mediated through its high-affinity binding to estrogen receptors (ERs), primarily the alpha (ERα) and beta (ERβ) isoforms.[2] Upon binding, raloxifene induces conformational changes in the receptor, leading to the recruitment of distinct co-activator and co-repressor proteins. This differential recruitment is the molecular basis for its tissue-specific agonist and antagonist effects.[1]

-

Estrogen Agonist Activity: In bone tissue, raloxifene acts as an estrogen agonist.[1][2] It mimics the effects of estrogen by binding to ERs on osteoblasts and osteoclasts, leading to the inhibition of bone resorption and a consequent increase in bone mineral density (BMD).[1][3] This action helps to slow down the rate of bone loss, particularly in postmenopausal women.[1]

-

Estrogen Antagonist Activity: In contrast, in uterine and breast tissues, raloxifene functions as an estrogen antagonist.[1][2] By competitively inhibiting estrogen binding to ERs in these tissues, it blocks the proliferative signals that can lead to the growth of hormone-receptor-positive cancers.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinity, potency, and pharmacokinetic properties of raloxifene.

Table 1: Estrogen Receptor Binding Affinity of Raloxifene

| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |

| Binding Affinity (Kd) | ~50 pM | Variable (0.5 to 76% of ERα affinity) | [4] |

| Relative Binding Affinity (vs. Estradiol) | 8 to 34% | 0.5 to 76% | [4] |

| IC50 | 1.8 nM | Not widely reported | [5] |

Table 2: Pharmacokinetic Properties of Raloxifene

| Parameter | Value | Reference |

| Bioavailability | ~2% | [2][3] |

| Absorption | ~60% | [3][4] |

| Protein Binding | >95% | [2][4] |

| Volume of Distribution | ~2348 L/kg | [3][4] |

| Elimination Half-life | 27.7 - 32.5 hours | [1][6] |

| Metabolism | Extensive first-pass glucuronidation | [1][3] |

| Excretion | Primarily fecal | [1][6] |

Signaling Pathways

The tissue-specific effects of raloxifene are a direct consequence of its modulation of ER-mediated signaling pathways. The binding of raloxifene to ERα and ERβ initiates a cascade of molecular events that ultimately alter gene expression.

Experimental Protocols

The characterization of raloxifene's mechanism of action has been achieved through a variety of in vitro and in vivo experimental protocols.

In Vitro: Reporter Gene Assay

Reporter gene assays are fundamental for determining the agonist or antagonist activity of compounds on nuclear receptors.

Objective: To quantify the activation or inhibition of estrogen receptor signaling by raloxifene.

Methodology:

-

Cell Culture: Human cell lines endogenously expressing ERα, such as MCF-7 breast cancer cells, are cultured in appropriate media.

-

Transfection: Cells are transiently or stably transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

Treatment: Cells are treated with varying concentrations of raloxifene, a known estrogen agonist (e.g., estradiol) as a positive control, and a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor binding, translocation, and reporter gene expression.

-

Cell Lysis: The cells are lysed to release the reporter enzymes.

-

Luminescence Measurement: The activity of the reporter enzymes is quantified using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Data Analysis: The dose-response curve for raloxifene is plotted to determine its EC50 (for agonist activity) or IC50 (for antagonist activity).

In Vivo: Ovariectomized Rat Model of Osteoporosis

Animal models are crucial for evaluating the systemic effects of raloxifene on bone health.

Objective: To assess the efficacy of raloxifene in preventing bone loss in a model of postmenopausal osteoporosis.

Methodology:

-

Animal Model: Adult female Sprague-Dawley rats are either sham-operated or ovariectomized (OVX) to induce estrogen deficiency, mimicking menopause.

-

Treatment Groups: OVX rats are randomly assigned to treatment groups: vehicle control or raloxifene at various doses (e.g., 0.5 mg/kg/day). A sham-operated group serves as a healthy control.

-

Drug Administration: Raloxifene or vehicle is administered daily via oral gavage for a specified duration (e.g., 12 weeks).

-

Bone Mineral Density (BMD) Measurement: BMD of the femur and lumbar vertebrae is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Biomechanical Testing: At the end of the study, bones are harvested for biomechanical testing (e.g., three-point bending of the femur) to determine bone strength.

-

Histomorphometry: Bone tissue is processed for histological analysis to assess parameters such as trabecular bone volume, thickness, and separation.

-

Data Analysis: Statistical analysis is performed to compare the effects of raloxifene treatment to the vehicle control and sham groups.

Conclusion

Raloxifene hydrochloride's mechanism of action is a paradigm of tissue-specific pharmacology. Its ability to selectively engage estrogen receptors and recruit different sets of transcriptional co-regulators allows it to confer the benefits of estrogen on the skeletal system while antagonizing its proliferative effects in the breast and uterus. This dual activity, substantiated by extensive in vitro and in vivo data, has established raloxifene as a valuable therapeutic option for postmenopausal women. A thorough understanding of its molecular mechanisms continues to be a critical area of research, paving the way for the development of next-generation SERMs with even more refined and targeted activities.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Raloxifene - Wikipedia [en.wikipedia.org]

- 5. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. m.youtube.com [m.youtube.com]

"Raloxifene dimethyl ester hydrochloride" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Raloxifene dimethyl ester hydrochloride, a significant analog of Raloxifene. This document outlines its fundamental chemical properties, and serves as a resource for professionals engaged in pharmacological research and development.

Core Chemical and Physical Data

This compound is a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. The following table summarizes its key quantitative data.

| Property | Value | Source |

| CAS Number | 84449-82-1 | [1][2][3] |

| Molecular Weight | 594.12 g/mol | [1][2][3] |

| Molecular Formula | C₃₂H₃₂ClNO₆S | [1][2] |

Understanding Raloxifene and its Analogs

Raloxifene itself is a well-characterized SERM that exhibits tissue-selective estrogenic and anti-estrogenic activities. It is known to interact with estrogen receptors (ERα and ERβ), leading to differential gene expression and physiological effects in various tissues. While it acts as an estrogen agonist in bone, contributing to its anti-osteoporotic effects, it functions as an antagonist in breast and uterine tissues.

This compound, as an analog, is primarily utilized in research settings to explore the structure-activity relationships of Raloxifene and its derivatives. The modification of the parent compound to its dimethyl ester form can influence properties such as solubility, metabolic stability, and receptor binding affinity, providing valuable insights for the design of new therapeutic agents.

Experimental Considerations and Methodologies

The study of Raloxifene and its analogs involves a range of experimental protocols to elucidate their mechanisms of action and pharmacological profiles. Below are generalized methodologies commonly employed in the preclinical evaluation of such compounds.

In Vitro Estrogen Receptor Binding Assays

A fundamental experiment to characterize a SERM is to determine its binding affinity for estrogen receptors.

References

A Comparative Analysis of the Biological Activities of Raloxifene Hydrochloride and Its Putative Derivative, Raloxifene Dimethyl Ester Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of Raloxifene (B1678788) Hydrochloride, a well-established Selective Estrogen Receptor Modulator (SERM), and a hypothetical derivative, Raloxifene Dimethyl Ester Hydrochloride. While extensive data exists for Raloxifene Hydrochloride, detailing its tissue-selective estrogenic and anti-estrogenic effects, there is a notable absence of published literature on its dimethyl ester counterpart. This guide, therefore, synthesizes the known biological profile of Raloxifene Hydrochloride and extrapolates the likely consequences of methylating its two phenolic hydroxyl groups. This analysis is grounded in established principles of medicinal chemistry and the structure-activity relationships of other raloxifene analogs. We present quantitative data in comparative tables, detail relevant experimental protocols, and provide visualizations of key signaling pathways and experimental workflows to offer a thorough resource for researchers in drug development.

Introduction to Raloxifene Hydrochloride

Raloxifene Hydrochloride is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[1][2][3] Its therapeutic efficacy stems from its ability to act as an estrogen agonist in certain tissues, such as bone and the liver, while functioning as an estrogen antagonist in others, like the breast and uterus.[4][5][6] This tissue-specific action allows Raloxifene Hydrochloride to confer the beneficial effects of estrogen on bone density while mitigating the risks of estrogen-stimulated proliferation in reproductive tissues.[1][6]

The mechanism of action of Raloxifene Hydrochloride is centered on its interaction with estrogen receptors, ERα and ERβ.[1] Upon binding, it induces conformational changes in the receptor, leading to differential recruitment of co-activator and co-repressor proteins, which in turn modulates the transcription of estrogen-responsive genes in a tissue-specific manner.[6]

Quantitative Biological Data

The following tables summarize key quantitative data for Raloxifene Hydrochloride and some of its analogs, which can be used to infer the potential activity of a dimethyl ester derivative.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Kd or Ki, nM) | Relative Binding Affinity (%) vs. Estradiol |

| Raloxifene Hydrochloride | ERα | ~0.05 (Kd) | 8-34% |

| ERβ | Variable | 0.5-76% | |

| Raloxifene mono-sulfamate (analog) | ERα | 1.5 (Ki) | Lower than Raloxifene HCl |

| Raloxifene bis-sulfamate (analog) | ERα | 13 (Ki) | Lower than Raloxifene HCl |

Data compiled from multiple sources.[4][7][8][9]

Table 2: In Vitro Antiproliferative Activity

| Compound | Cell Line | Assay | IC50 / GI50 (µM) |

| Raloxifene | MCF-7 (ER+) | Proliferation | ~6.89 (GI50) |

| Raloxifene bis-sulfamate (analog) | T-47D (ER+) | Proliferation | 7.12 (GI50) |

| MDA-MB-231 (ER-) | Proliferation | 1.34 (GI50) |

Data compiled from multiple sources.[7][8][9]

Table 3: Pharmacokinetic Parameters of Raloxifene Hydrochloride

| Parameter | Value |

| Bioavailability | ~2% |

| Absorption | ~60% |

| Protein Binding | >95% |

| Metabolism | Extensive first-pass glucuronidation |

| Elimination Half-life | 27.7 - 32.5 hours |

| Excretion | Primarily feces |

Data compiled from multiple sources.[1][2][4][10]

Signaling Pathways and Experimental Workflows

The biological effects of Raloxifene Hydrochloride are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing cell viability.

Caption: Raloxifene Hydrochloride Signaling Pathway.

Caption: MTT Assay Workflow for Cell Viability.

Detailed Experimental Protocols

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the estrogen receptor.

Methodology:

-

Receptor Preparation: Human ERα or ERβ is expressed in a suitable system (e.g., insect cells) and purified.

-

Radioligand: A radiolabeled estrogen, typically [3H]estradiol, is used as the competitor.

-

Competition Assay: A constant concentration of the radioligand and purified receptor are incubated with increasing concentrations of the test compound (e.g., Raloxifene Hydrochloride).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Bound radioligand is separated from the free radioligand using methods like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation of cancer cells.

Methodology:

-

Cell Culture: Estrogen receptor-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound (e.g., Raloxifene Hydrochloride). A vehicle control is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The GI50 (concentration that causes 50% growth inhibition) can be determined from the dose-response curve.[11]

This compound: A Hypothetical Analysis

As there is no available literature on "this compound," we can predict its potential biological activity based on the known structure-activity relationships of raloxifene and its analogs. Raloxifene possesses two phenolic hydroxyl groups, one at the 6-position of the benzothiophene (B83047) core and the other at the 4'-position of the 2-aryl group.[12] These hydroxyl groups are crucial for its biological activity.[12][13]

Predicted Impact of Dimethyl Etherification:

-

Estrogen Receptor Binding: The phenolic hydroxyl groups of raloxifene are known to be important for high-affinity binding to the estrogen receptor, likely through hydrogen bonding interactions within the ligand-binding pocket.[12][14] Methylation of these hydroxyl groups to form methoxy (B1213986) groups would eliminate their ability to act as hydrogen bond donors. This modification is highly likely to significantly reduce the binding affinity of the compound for both ERα and ERβ. Studies on other SERMs have shown that the presence and position of a hydroxyl group are critical for potent antiestrogenic activity.[13]

-

Biological Activity (Agonist vs. Antagonist): The tissue-selective agonist/antagonist profile of raloxifene is a result of the specific conformational changes it induces in the estrogen receptor upon binding, which in turn dictates the interaction with co-regulators.[6] A significant alteration in binding due to the loss of hydrogen bonding capabilities from the hydroxyl groups would likely alter this conformational change. It is plausible that a dimethyl ester derivative would have severely diminished or even abolished SERM activity . It may not effectively antagonize estrogen action in breast and uterine tissues or act as an agonist in bone.

-

Pharmacokinetics: The phenolic hydroxyl groups are the primary sites of phase II metabolism (glucuronidation) of raloxifene, which contributes to its extensive first-pass effect and low bioavailability.[2][4] Methylation of these groups would block glucuronidation at these positions. This could potentially increase the oral bioavailability and prolong the half-life of the parent compound. However, the molecule might be subject to O-demethylation by cytochrome P450 enzymes, converting it back to the active hydroxylated forms. In this scenario, this compound would act as a prodrug .

Conclusion

Raloxifene Hydrochloride is a well-characterized SERM with a clear mechanism of action and a defined profile of biological activities. Its therapeutic utility is intrinsically linked to the presence of its phenolic hydroxyl groups. Based on established structure-activity relationships for raloxifene and other SERMs, it is highly probable that a dimethyl ester derivative would exhibit significantly reduced estrogen receptor binding and, consequently, diminished biological activity. If the methyl ethers are metabolically stable, the compound is likely to be inactive. Conversely, if they are cleaved in vivo, this compound could potentially serve as a prodrug with altered pharmacokinetic properties. Further empirical investigation, including synthesis and comprehensive biological evaluation, would be necessary to definitively characterize the biological activity of this hypothetical compound.

References

- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raloxifene Hydrochloride - NCI [cancer.gov]

- 4. Raloxifene - Wikipedia [en.wikipedia.org]

- 5. Raloxifene (Evista): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of "Raloxifene dimethyl ester hydrochloride"

An in-depth search of scientific literature and chemical databases indicates that "Raloxifene dimethyl ester hydrochloride" is not a widely recognized or studied compound. Therefore, this guide will focus on the well-characterized parent compound, Raloxifene, providing a comprehensive overview of its discovery, history, and technical details. Additionally, this document will explore the hypothetical synthesis and potential rationale for the creation of its dimethyl ester derivative.

Discovery and History of Raloxifene

Raloxifene was synthesized in the late 1970s by researchers at Eli Lilly and Company. Initially investigated for its potential as a breast cancer treatment, its development was temporarily halted. However, further research in the 1980s revealed its unique tissue-selective effects on estrogen receptors, leading to its classification as a second-generation selective estrogen receptor modulator (SERM). This discovery paved the way for its eventual FDA approval in 1997 for the prevention and treatment of osteoporosis in postmenopausal women and later for reducing the risk of invasive breast cancer in postmenopausal women with osteoporosis.

Chemical Synthesis of Raloxifene

The synthesis of Raloxifene is a multi-step process that has been well-documented in chemical literature. One common synthetic route is outlined below.

Experimental Protocol: Synthesis of Raloxifene

A common method for synthesizing Raloxifene involves a multi-step process starting from simpler aromatic compounds. One key approach is the acylation of a substituted phenol, followed by a series of reactions to build the benzothiophene (B83047) core and attach the side chain.

Step 1: Friedel-Crafts Acylation A mixture of 3-methoxyphenol (B1666288) and 4'-methoxypropiophenone (B29531) is reacted in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane. This reaction forms a deoxybenzoin (B349326) intermediate.

Step 2: Cyclization and Thiophene Ring Formation The deoxybenzoin intermediate is then treated with a sulfurizing agent, such as Lawesson's reagent, which facilitates the cyclization and formation of the benzothiophene ring system.

Step 3: Demethylation The methoxy (B1213986) groups on the aromatic rings are subsequently demethylated to yield the free hydroxyl groups. This is often achieved using a strong demethylating agent like boron tribromide (BBr3) or hydrobromic acid (HBr).

Step 4: Attachment of the Side Chain The final step involves the alkylation of one of the hydroxyl groups with 2-(1-piperidino)ethyl chloride to introduce the characteristic side chain of Raloxifene. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Step 5: Purification The final product, Raloxifene, is then purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Below is a Graphviz diagram illustrating this synthetic pathway.

Caption: Chemical synthesis pathway of Raloxifene.

Mechanism of Action: Raloxifene as a SERM

Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ) and acting as a tissue-selective agonist or antagonist. In bone tissue, Raloxifene acts as an estrogen agonist, mimicking the effects of estrogen to preserve bone density and prevent osteoporosis. Conversely, in uterine and breast tissue, it acts as an estrogen antagonist, blocking the effects of estrogen and thereby reducing the risk of uterine and breast cancer.

This tissue-specific activity is attributed to the differential recruitment of co-activator and co-repressor proteins to the ER-Raloxifene complex in different cell types, leading to varied gene expression patterns.

The signaling pathway is depicted in the following diagram.

An In-depth Technical Guide on the Estrogen Receptor Selectivity of Raloxifene

Disclaimer: This technical guide focuses on the well-characterized selective estrogen receptor modulator (SERM), Raloxifene and its hydrochloride salt. The specific compound "Raloxifene dimethyl ester hydrochloride" is available as a research chemical, however, a comprehensive literature search did not yield specific data on its binding affinity or functional selectivity for Estrogen Receptor Alpha (ERα) versus Estrogen Receptor Beta (ERβ). It is hypothesized that the ester groups of this derivative may be hydrolyzed in vivo, yielding the parent compound, Raloxifene. Therefore, the data presented herein for Raloxifene is considered a relevant proxy.

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that belongs to the benzothiophene (B83047) class of compounds.[1][2] It exhibits tissue-specific estrogenic and anti-estrogenic effects.[3] For instance, it acts as an estrogen agonist in bone, contributing to its use in the prevention and treatment of osteoporosis in postmenopausal women, while acting as an estrogen antagonist in breast and uterine tissues, reducing the risk of invasive breast cancer.[2][4] This tissue-specific activity is mediated by its differential interaction with the two main estrogen receptor subtypes, ERα and ERβ. Understanding the selectivity of Raloxifene for these receptor subtypes is crucial for elucidating its mechanism of action and for the development of next-generation SERMs with improved therapeutic profiles.

Quantitative Analysis of ERα vs. ERβ Selectivity

The selectivity of Raloxifene for ERα and ERβ has been evaluated using various in vitro assays, including competitive binding assays and functional reporter gene assays. The data from these studies are summarized below.

Binding Affinity

Competitive binding assays are utilized to determine the relative affinity of a ligand for a receptor in comparison to a radiolabeled ligand. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are common metrics derived from these experiments.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| Raloxifene | ERα | Competitive Binding | IC50 | 0.4 nM | [5] |

| Raloxifene | ERα | Competitive Binding | Ki | ~50 pM | [6] |

| Raloxifene | ERα | Competitive Binding | % Affinity relative to Estradiol | 8 - 34% | [6] |

| Raloxifene | ERβ | Competitive Binding | % Affinity relative to Estradiol | 0.5 - 76% | [6] |

| Raloxifene | ER46 (an isoform of ERα) | Competitive Binding | Relative Affinity | Less than ER66 (full-length ERα) | [7] |

Functional Selectivity

Functional assays, such as reporter gene assays, measure the ability of a ligand to activate or inhibit receptor-mediated gene transcription. These assays provide insights into the agonist versus antagonist activity of the compound at each receptor subtype.

| Compound | Receptor | Cell Line | Reporter Gene | Activity | Reference |

| Raloxifene | ERα | MDA-MB-231 (stably transfected) | TGFα | Complete Antagonist | [8] |

| Raloxifene | ERα | HeLa | - | Stabilizes ERα protein levels | [9] |

| Raloxifene | ERβ | - | AP-1 driven promoter | More potent activation than with ERα | [10][11] |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is a generalized representation based on established methodologies.[12][13]

Objective: To determine the relative binding affinity of a test compound for ERα and ERβ.

Materials:

-

Human recombinant ERα and ERβ protein

-

[³H]-Estradiol (radioligand)

-

Test compound (e.g., Raloxifene)

-

Assay Buffer (e.g., Tris-HCl buffer with additives)

-

Hydroxylapatite slurry

-

Scintillation fluid and counter

Workflow:

Workflow for ER Competitive Binding Assay

Reporter Gene Assay

This protocol is a generalized representation based on established methodologies.[14][15][16][17][18]

Objective: To determine the functional agonist or antagonist activity of a test compound on ERα and ERβ mediated transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Expression plasmids for ERα or ERβ

-

Reporter plasmid containing an estrogen response element (ERE) driving a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Test compound (e.g., Raloxifene)

-

Cell lysis buffer and luciferase assay substrate

Workflow:

References

- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Raloxifene (hydrochloride) | CAS 82640-04-8 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Raloxifene - Wikipedia [en.wikipedia.org]

- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. eubopen.org [eubopen.org]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. tufts.primo.exlibrisgroup.com [tufts.primo.exlibrisgroup.com]

- 17. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols - Reporter Gene Assays - ICE Bioscience [en.ice-biosci.com]

Preclinical Research on Raloxifene Dimethyl Ester Hydrochloride: A notable absence of data

Despite a comprehensive search of available scientific literature, preclinical research findings specifically detailing the biological activity, experimental protocols, and signaling pathways of raloxifene (B1678788) dimethyl ester hydrochloride are not publicly available. This notable absence of data prevents the creation of an in-depth technical guide as requested.

Extensive searches have been conducted to locate any preclinical studies, quantitative data (such as IC50 values or binding affinities), or detailed experimental methodologies related to "raloxifene dimethyl ester hydrochloride" or its close variant, "raloxifene dimethyl ether." These inquiries have yielded no specific results for this particular derivative of raloxifene. The vast majority of published research focuses on raloxifene and its hydrochloride salt.

Raloxifene is a well-characterized selective estrogen receptor modulator (SERM) with a complex profile of estrogen agonist and antagonist effects in different tissues. The core structure of raloxifene includes two hydroxyl groups that are crucial for its interaction with the estrogen receptor. Chemical modification of these hydroxyl groups, such as the methylation that would produce a dimethyl ester or dimethyl ether, would fundamentally alter the molecule's structure and is highly likely to change its pharmacological properties.

Structure-activity relationship (SAR) studies on raloxifene analogs have consistently highlighted the importance of the phenolic hydroxyl groups for high-affinity binding to the estrogen receptor and for subsequent biological activity. It is therefore plausible that the dimethylated form would exhibit significantly different, and potentially reduced, activity compared to the parent compound. However, without specific preclinical studies on this compound, any discussion of its effects remains speculative.

Due to the lack of available data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways. Researchers, scientists, and drug development professionals interested in the preclinical profile of raloxifene and its analogs are encouraged to consult the extensive body of literature on raloxifene and raloxifene hydrochloride. Future research may explore the synthesis and biological evaluation of this compound, at which point a technical guide could be compiled.

Methodological & Application

Application Notes & Protocols: HPLC Analytical Method for Raloxifene Dimethyl Ester Hydrochloride

This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Raloxifene Dimethyl Ester Hydrochloride. This application note is intended for researchers, scientists, and drug development professionals.

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for the disease.[1][2] this compound is a derivative of Raloxifene. An accurate and robust analytical method is crucial for the quality control, stability testing, and formulation development of this active pharmaceutical ingredient (API).

This document outlines a reverse-phase HPLC (RP-HPLC) method adapted from established methods for Raloxifene Hydrochloride. The dimethyl ester modification increases the hydrophobicity of the molecule, which is expected to result in a longer retention time under identical chromatographic conditions. Therefore, the proposed method includes an adjustment in the mobile phase composition to ensure an optimal retention time and peak shape.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., Inertsil C18, 4.6 x 250 mm, 5 µm particle size) is recommended.[3]

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade or Milli-Q)

-

-

Software: Chromatography data acquisition and processing software.

Chromatographic Conditions

Based on a validated method for Raloxifene Hydrochloride, the following starting conditions are proposed for this compound. Optimization will be necessary.

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Stationary Phase | C18 Column (4.6 x 250 mm, 5 µm)[3] |

| Mobile Phase | Acetonitrile : Water (pH 3.5 with Orthophosphoric Acid) |

| Starting Ratio: 85:15 (v/v) - to be optimized | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 284 nm[3] |

| Run Time | 10 minutes (or until the principal peak has eluted) |

Rationale for Mobile Phase Modification: The increased hydrophobicity of the dimethyl ester derivative necessitates a stronger mobile phase (higher percentage of organic solvent) to achieve a reasonable retention time and good peak symmetry. An initial ratio of 85:15 Acetonitrile to acidic water is recommended as a starting point for method development.

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-60 µg/mL).[3]

-

Sample Preparation: To analyze a bulk drug sample, prepare a solution with a theoretical concentration falling within the established linear range using the mobile phase as the diluent. For formulated products, a suitable extraction procedure may be required.

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

System Suitability

Before starting any validation experiment, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 20 µg/mL) six times and evaluate the following parameters.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | Not more than 2.0 |

| Theoretical Plates | Not less than 2000 |

| Relative Standard Deviation (RSD) of Peak Area | Not more than 2.0% |

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. The sample should be subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[3]

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples should be analyzed, and the chromatograms should be examined for any degradation peaks. The peak for this compound should be well-resolved from any degradation products.

Linearity

Inject a series of at least five concentrations of the working standard solution (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[3] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

Table 3: Linearity Validation Parameters

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999[3] |

| Y-intercept | Should be close to zero |

Accuracy (% Recovery)

The accuracy of the method should be determined by the standard addition method. A known amount of the reference standard should be added to a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[3] The percentage recovery should be calculated.

Table 4: Accuracy Validation Parameters

| Parameter | Acceptance Criteria |

| Mean % Recovery | 98.0% - 102.0% |

Precision

-

Repeatability (Intra-day Precision): Analyze six replicate injections of the same working standard solution on the same day.

-

Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the same working standard solution on two different days by two different analysts.

Table 5: Precision Validation Parameters

| Parameter | Acceptance Criteria |

| RSD of Peak Area (Intra-day) | ≤ 2.0%[3] |

| RSD of Peak Area (Inter-day) | ≤ 2.0%[3] |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

-

LOQ = 10 × (Standard Deviation of the Intercept / Slope)

Alternatively, they can be determined by analyzing a series of diluted solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. Parameters to vary include:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% organic)

-

Column temperature (± 2°C)

-

Detection wavelength (± 2 nm)

The system suitability parameters should be checked after each variation.

Data Presentation

All quantitative data from the method validation should be summarized in tables as shown above for clear comparison and reporting.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the HPLC analytical method development and validation.

Caption: Workflow for HPLC Method Development and Validation.

Signaling Pathway Relationship

The following diagram illustrates the relationship between Raloxifene, the Estrogen Receptor, and its downstream effects, which form the basis of its therapeutic action.

Caption: Raloxifene's Tissue-Specific Estrogen Receptor Modulation.

References

Application Note: High-Resolution Purity Analysis of Raloxifene Dimethyl Ester Hydrochloride using Ultra-Performance Liquid Chromatography (UPLC)

Abstract

This application note details a robust and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the purity analysis of Raloxifene Dimethyl Ester Hydrochloride. This method is designed for researchers, scientists, and drug development professionals to accurately quantify the purity of this compound and to detect and resolve potential impurities and degradation products. The developed UPLC method offers high resolution, sensitivity, and a short analysis time, making it suitable for routine quality control and stability testing.

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. "this compound," also known as Raloxifene dimethyl ether hydrochloride, is a significant related compound and potential impurity in the synthesis of Raloxifene hydrochloride. Its chemical name is [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride. Given its structural similarity to the active pharmaceutical ingredient, a precise and accurate analytical method is crucial for its control in drug substance and formulated products. This UPLC method provides a powerful tool for the assessment of its purity.

Experimental Protocol

Instrumentation

A UPLC system equipped with a quaternary solvent manager, a sample manager, a column heater, and a photodiode array (PDA) detector is recommended. Data acquisition and processing should be performed using appropriate chromatography software.

Chemicals and Reagents

-

This compound reference standard

-

Acetonitrile (B52724) (UPLC grade)

-

Methanol (UPLC grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Water (UPLC grade)

-

Formic acid (analytical grade)

Chromatographic Conditions

A stability-indicating UPLC method was developed for the purity analysis of this compound. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 10 mM Ammonium acetate in water, pH 4.5 adjusted with formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 285 nm |

| Injection Volume | 2.0 µL |

| Run Time | 15 minutes |

Table 1: UPLC Chromatographic Conditions

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 10.0 | 30 | 70 |

| 12.0 | 30 | 70 |

| 12.1 | 70 | 30 |

| 15.0 | 70 | 30 |

Table 2: Gradient Elution Program

Preparation of Solutions

Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Presentation

The developed UPLC method was validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for the intended purpose. A summary of the validation data is presented below.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 for Raloxifene Dimethyl Ester and known impurities |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% for intra-day and inter-day precision |

| Limit of Detection (LOD) | 0.01% |

| Limit of Quantification (LOQ) | 0.03% |

| Specificity | The method is specific and stability-indicating. No interference from blank, placebo, or degradation products was observed at the retention time of the main peak. |

Table 3: Summary of Method Validation Data

Potential Impurities

The method is capable of separating this compound from its potential process-related and degradation impurities.

| Impurity Name | Expected Relative Retention Time (RRT) |

| Raloxifene Hydrochloride | ~ 0.85 |

| Raloxifene N-Oxide | ~ 0.90 |

| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | ~ 1.20 |

| Raloxifene Impurity B | ~ 1.10 |

Table 4: Potential Impurities and their Expected RRTs

Visualization of Experimental Workflow

Application Notes and Protocols: Characterization of Raloxifene Dimethyl Ester Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raloxifene (B1678788) is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] Its biological activity is mediated through tissue-selective binding to estrogen receptors (ERs), acting as an agonist in bone and an antagonist in breast and uterine tissues.[2][3] Raloxifene dimethyl ester hydrochloride is a derivative of raloxifene where the two phenolic hydroxyl groups are methylated. This modification can significantly alter the compound's solubility, metabolic stability, and binding affinity to estrogen receptors. Accurate characterization using NMR and mass spectrometry is crucial for confirming its chemical structure and purity.

Spectroscopic Data of Raloxifene Hydrochloride (Reference)

The following tables summarize the spectroscopic data for the parent compound, raloxifene hydrochloride, to serve as a reference for the characterization of its dimethyl ester derivative.

Table 1: Mass Spectrometry Data for Raloxifene

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₂₇NO₄S | PubChem CID: 5035[2] |

| Molecular Weight | 473.6 g/mol | PubChem CID: 5035[2] |

| Precursor m/z ([M+H]⁺) | 474.173 | NIST Mass Spectrometry Data Center[2] |

| Key Fragment Ions (m/z) | 170, 291 | ResearchGate[4] |

Table 2: ¹H and ¹³C NMR Data for Raloxifene Impurities (as a reference for shift ranges)

Note: Chemical shifts are highly dependent on the solvent and specific structure. This table, derived from impurities of raloxifene, indicates expected regions for proton and carbon signals.

| Nucleus | Solvent | Chemical Shift (δ) Range (ppm) | Reference |

| ¹H NMR | DMSO-d₆ / CDCl₃ | Aromatic: 6.5 - 8.0Aliphatic (piperidine & ethoxy): 1.5 - 4.5 | Scientific Papers[5] |

| ¹³C NMR | DMSO-d₆ / CDCl₃ | Aromatic/Carbonyl: 115 - 170Aliphatic: 20 - 70 | Scientific Papers[5] |

Experimental Protocols

Protocol for NMR Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

-

Cap the NMR tube and vortex gently until the sample is fully dissolved.

3.1.2. Instrumentation and Data Acquisition

-

Instrument: A Bruker Avance 400 MHz FT-NMR spectrometer or equivalent.[5]

-

¹H NMR Acquisition:

-

Frequency: 400.13 MHz[5]

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Frequency: 100.62 MHz[5]

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to unequivocally assign proton and carbon signals.[5]

Protocol for Mass Spectrometry

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for determining the molecular weight and fragmentation pattern of this compound.

3.2.1. Sample Preparation

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

3.2.2. LC-MS/MS Analysis

-

Instrument: An API-3000 LC-MS/MS mass spectrometer or a high-resolution instrument like an Orbitrap.[4]

-

Liquid Chromatography (LC) Conditions:

-

Column: X-Terra RP-8 (250 x 4.6 mm) or equivalent.

-

Mobile Phase: A gradient of 10mM ammonium (B1175870) formate (B1220265) (pH 3.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 45°C.

-

UV Detection: 280 nm.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 4-5 kV.

-

Collision Energy (for MS/MS): Ramped or fixed, depending on the instrument, to induce fragmentation.

-

Data Acquisition: Acquire full scan MS data to determine the parent ion mass and product ion scan (MS/MS) data to elucidate the fragmentation pattern.

-

Visualizations

Signaling Pathway of Raloxifene

Raloxifene exerts its effects by binding to estrogen receptors and modulating the transcription of target genes in a tissue-specific manner.

Caption: Raloxifene's tissue-selective signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a raloxifene derivative.

Caption: Workflow for synthesis and characterization.

References

Application Notes and Protocols for Raloxifene Dimethyl Ester Hydrochloride in Osteoporosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788) is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects.[1] It is widely recognized for its estrogen-like effects on bone and lipid metabolism and anti-estrogenic effects on uterine and breast tissue.[2] The most commonly studied form in osteoporosis research is Raloxifene hydrochloride.

A Note on "Raloxifene Dimethyl Ester Hydrochloride": This document addresses the user's interest in "this compound." Based on available chemical and patent information, this compound is an analog of Raloxifene.[2][3][4][5][6][7][8] However, a comprehensive review of published scientific literature did not yield specific studies or quantitative data on the use of "this compound" in animal models of osteoporosis. Therefore, the following application notes and protocols are based on the extensive research conducted with Raloxifene hydrochloride . This information provides a foundational framework for initiating research on its dimethyl ester analog.

Mechanism of Action in Bone

Raloxifene's primary mechanism in bone tissue is as an estrogen agonist.[9] It binds to estrogen receptors (ERs), primarily ERα and ERβ, modulating the expression of downstream genes that regulate bone remodeling.[9] This interaction leads to:

-

Inhibition of Osteoclast Activity: Raloxifene reduces bone resorption by decreasing the formation and activity of osteoclasts.[9][10] It has been shown to inhibit the expression of pro-osteoclastogenic cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[9][11]

-

Stimulation of Osteoblast Activity: Raloxifene positively affects osteoblasts, the cells responsible for bone formation.[10] It promotes osteoblast proliferation and differentiation, in part by increasing the expression of the osteoblast-specific transcription factor Cbfa1/Runx2 and stimulating the production of osteoprotegerin (OPG), a key inhibitor of osteoclastogenesis.[9][11]

Signaling Pathway of Raloxifene in Bone Cells

Caption: Raloxifene's mechanism in bone remodeling.

Experimental Protocols for Animal Models

The ovariectomized (OVX) rat is the most common animal model for studying postmenopausal osteoporosis and the effects of compounds like Raloxifene.

Experimental Workflow: Ovariectomized (OVX) Rat Model

Caption: Workflow for evaluating Raloxifene in an OVX rat model.

Detailed Protocol: Raloxifene Treatment in an Ovariectomized Rat Model

1. Animal Model:

-

Acclimatization: House animals in standard conditions for at least one week prior to experimentation.

2. Ovariectomy (OVX) Surgery:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).

-

Perform a bilateral ovariectomy through a dorsal midline incision.

-

In the sham control group, the ovaries are located but not removed.

-

Provide post-operative analgesia as per institutional guidelines.

-

Allow a recovery period of at least two weeks for the development of osteopenia.[15]

3. Treatment Groups and Administration:

-

Groups:

-

Vehicle: A suitable vehicle for oral administration should be used, such as carboxymethyl cellulose (B213188) or a polyethylene (B3416737) glycol solution.

-

Administration: Administer Raloxifene HCl or vehicle daily via oral gavage.[12][16]

-

Duration: Treatment duration typically ranges from 3 to 13 weeks.[12][13][15]

4. Endpoint Analysis:

-

Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar vertebrae using peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DXA).[12]

-

Biochemical Markers: Collect blood and urine samples to analyze bone turnover markers.

-

Bone Resorption Markers: Urinary pyridinoline (B42742) or serum C-telopeptide of type I collagen (CTX-I).[14][15]

-

Histomorphometry: Embed undecalcified bone sections (e.g., proximal tibia) to quantify cellular and structural parameters of bone remodeling.

-

Biomechanical Testing: Perform three-point bending tests on femurs or compression tests on vertebral bodies to determine bone strength, stiffness, and toughness.[17]

Quantitative Data from Animal Studies

The following tables summarize representative quantitative data from studies using Raloxifene hydrochloride in rat models of osteoporosis.

Table 1: Effects of Raloxifene HCl on Bone Mineral Density (BMD) in OVX Rats

| Animal Model | Treatment and Dose | Duration | Bone Site | % Change in BMD vs. OVX Control | Reference |

| OVX Sprague-Dawley Rats | Raloxifene HCl (0.1-10 mg/kg/day, oral) | 5 weeks | Distal Femur, Proximal Tibia | Significantly greater than OVX controls | [16] |

| OVX Wistar Rats | Raloxifene HCl (4 mg/kg/day, oral) | 13 weeks | Not specified | Significantly prevents bone loss | [13] |

| OVX Sprague-Dawley Rats | Raloxifene (11.07 mg/kg BW, oral) | 13 weeks | Lumbar Vertebrae, Femur | Not specified, but prevented bone loss | [14] |

Table 2: Effects of Raloxifene HCl on Bone Turnover Markers in OVX Rats

| Animal Model | Treatment and Dose | Duration | Marker | Outcome vs. OVX Control | Reference |

| OVX Sprague-Dawley Rats | Raloxifene HCl (3 mg/kg/day, oral) | 3 weeks | Serum Osteocalcin | 18-25% reduction | [15] |

| OVX Sprague-Dawley Rats | Raloxifene HCl (3 mg/kg/day, oral) | 2 weeks | Urinary Pyridinoline | Reduced to control levels | [15] |

| OVX Wistar Rats | Raloxifene HCl (4 mg/kg/day, oral) | 13 weeks | Serum Osteocalcin (BGP) | Significantly decreased | [13] |

Table 3: Pharmacokinetic Parameters of Raloxifene in Rats

| Parameter | Value | Animal Model | Reference |

| Oral Bioavailability | ~2% (similar to humans) | - | |

| Oral Bioavailability | 2.6 ± 0.4% (with microcrystalline cellulose) | Male Wistar-Hannover Rats | [17] |

| Elimination Half-life | ~27.7 hours (oral dosing) | - |

Conclusion

Raloxifene hydrochloride has demonstrated significant efficacy in preventing bone loss and reducing bone turnover in well-established animal models of postmenopausal osteoporosis. Its mechanism of action involves a dual role of inhibiting bone-resorbing osteoclasts and stimulating bone-forming osteoblasts through the estrogen receptor pathway. The provided protocols and data for Raloxifene hydrochloride serve as a robust starting point for researchers investigating the potential of its analog, this compound, in the field of osteoporosis. Future studies should aim to directly compare the efficacy and pharmacokinetic profiles of Raloxifene hydrochloride and its dimethyl ester analog to elucidate any potential therapeutic advantages.

References

- 1. Treatment with raloxifene for 2 years increases vertebral bone mineral density as measured by volumetric quantitative computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Products | DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Other Targets | DC Chemicals [dcchemicals.com]

- 6. targetmol.cn [targetmol.cn]

- 7. biocat.com [biocat.com]

- 8. genprice.com [genprice.com]

- 9. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Raloxifene concurrently stimulates osteoprotegerin and inhibits interleukin-6 production by human trabecular osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of raloxifene on arthritis and bone mineral density in rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Raloxifene | CAS#:84449-90-1 | Chemsrc [chemsrc.com]

- 14. Effects of Combined Treatment With Selective Androgen and Estrogen Receptor Modulators Ostarine and Raloxifen on Bone Tissue In Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Time-dependent changes in biochemical bone markers and serum cholesterol in ovariectomized rats: effects of raloxifene HCl, tamoxifen, estrogen, and alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Raloxifene improves skeletal properties in an animal model of cystic chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Raloxifene Hydrochloride in Breast Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788) hydrochloride, a second-generation selective estrogen receptor modulator (SERM), has demonstrated efficacy in the prevention and treatment of osteoporosis and has also been approved for reducing the risk of invasive breast cancer in postmenopausal women.[1][2][3] It exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activity. In breast tissue, raloxifene acts as an ER antagonist, competitively binding to the estrogen receptor and blocking the proliferative effects of estrogen.[4][5] This document provides detailed application notes and protocols for the use of Raloxifene Hydrochloride in in vitro breast cancer cell line studies, based on currently available research. It is important to note that while the topic specified "Raloxifene dimethyl ester hydrochloride," the vast majority of published research focuses on "Raloxifene hydrochloride." "this compound" is documented as an analog of Raloxifene.[6][7] The following data and protocols are based on studies conducted with Raloxifene hydrochloride.

Data Presentation: Efficacy of Raloxifene Hydrochloride in Breast Cancer Cell Lines

The following tables summarize the quantitative effects of Raloxifene hydrochloride on various breast cancer cell lines as reported in the literature.

Table 1: Anti-proliferative and Cytotoxic Effects of Raloxifene Hydrochloride

| Cell Line | ER Status | Assay | Concentration | Incubation Time | Effect | Reference |

| MCF-7 | Positive | MTT Assay | Up to 5.0 µM | 24 and 72 hours | Antiproliferative effect observed.[8] | [8] |

| MCF-7 | Positive | Cell Viability | Not Specified | Not Specified | IC50 of 11.9 µM (prolonged incubation). | [9] |

| MDA-MB-231 | Negative | Cell Viability | Not Specified | Not Specified | IC50 of 11.3 µM (prolonged incubation). | [9] |

| T47D | Positive | Cell Viability | Not Specified | Not Specified | IC50 of 2.2 µM. | [9] |

| BCap37, Bats-72, Bads-200 | Not Specified | Cell Cycle Analysis | 10 µM | Not Specified | Did not influence cell cycle distribution.[10] | [10] |

| MCF-7/Ral (Raloxifene-resistant) | Positive | Proliferation Assay | 1 µM | Not Specified | Faster growth compared to parental MCF-7 cells.[4] | [4] |

Table 2: Effects of Raloxifene Hydrochloride on Cell Cycle and Apoptosis

| Cell Line | ER Status | Parameter | Concentration | Incubation Time | Observation | Reference |

| ER-positive tumors (in vivo) | Positive | Ki67 | 60 mg/day | 14 days | 21% decrease in Ki67.[11][12] | [11][12] |

| ER-negative tumors (in vivo) | Negative | Ki67 | 60 mg/day | 14 days | No significant effect on Ki67.[11][12] | [11][12] |

| ER-positive tumors (in vivo) | Positive | Apoptosis | 60 mg/day | 14 days | No effect on apoptosis.[11][12] | [11][12] |

| Hepatoma & MDA-MB-231 | Negative | Apoptosis | Not Specified | Not Specified | Induces apoptosis via the Aryl Hydrocarbon Receptor (AhR).[1] | [1] |

| MCF-7/Ral (Raloxifene-resistant) | Positive | Cell Cycle | Not Specified | Not Specified | Estradiol treatment induced G2/M arrest.[4] | [4] |

| MCF-7/Ral (Raloxifene-resistant) | Positive | Apoptosis | Not Specified | Not Specified | Estradiol treatment induced apoptosis.[4] | [4] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic and anti-proliferative effects of Raloxifene Hydrochloride on breast cancer cell lines.[8]

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Raloxifene Hydrochloride stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Raloxifene Hydrochloride in complete growth medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Raloxifene Hydrochloride.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

Raloxifene Hydrochloride stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Raloxifene Hydrochloride as described in the MTT assay protocol.

-

Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization. Collect both the adherent and floating cells.

-

Cell Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of Raloxifene Hydrochloride on the cell cycle distribution of breast cancer cells.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

Raloxifene Hydrochloride stock solution

-

6-well plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Cell Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Raloxifene's primary mechanism of action in breast cancer is through its interaction with the estrogen receptor. However, recent studies suggest the involvement of other pathways, particularly in ER-negative breast cancer.

Estrogen Receptor (ER) Signaling Pathway

In ER-positive breast cancer cells, Raloxifene acts as an antagonist. It binds to the ER, leading to a conformational change that prevents the recruitment of co-activators necessary for the transcription of estrogen-responsive genes that promote cell proliferation.

Caption: Raloxifene's antagonistic action on the Estrogen Receptor signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in ER-Negative Breast Cancer

In some ER-negative breast cancer cells, such as MDA-MB-231, Raloxifene has been shown to induce apoptosis by activating the Aryl Hydrocarbon Receptor (AhR).[1]

Caption: Raloxifene-induced apoptosis via the Aryl Hydrocarbon Receptor pathway.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of Raloxifene Hydrochloride in breast cancer cell line studies.

Caption: A generalized experimental workflow for studying Raloxifene's effects in vitro.

References

- 1. The aryl hydrocarbon receptor mediates raloxifene-induced apoptosis in estrogen receptor-negative hepatoma and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apoptotic action of 17beta-estradiol in raloxifene-resistant MCF-7 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Raloxifene | CAS#:84449-90-1 | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Raloxifene Hydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of raloxifene (B1678788) hydrochloride in mice for various research applications. The following protocols and data are compiled from peer-reviewed studies and are intended to serve as a guide for designing and conducting in vivo experiments.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of raloxifene hydrochloride used in different murine experimental models.

| Application | Mouse Strain | Dosage | Administration Route | Vehicle | Dosing Schedule | Reference |

| Intervertebral Disc Degeneration | C57Bl/6J | 0.5 mg/kg | Subcutaneous Injection | Phosphate-Buffered Saline (PBS) | 5 times per week for 6 weeks | [1][2][3] |

| Osteoporosis (Castrated Male Model) | Not Specified | Not explicitly stated, but referenced as a dose used in humans for osteoporosis treatment. | Not Specified | Not Specified | Not Specified | [4] |

| Traumatic Brain Injury (TBI) | C57BL/6 | 5 mg/kg and 10 mg/kg | Not Specified | Not Specified | For 2 weeks following TBI | [5] |

| Breast Cancer | BALB/c | 1.8 mg/kg (equivalent to 36 mg human dose) | Intraperitoneal Injection | PBS | Every 48 hours for 35 days | [6] |

| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A | 2.5 mg/kg (acute) | Subcutaneous Injection | Not Specified | Twice a day for 3 consecutive days | [7] |

| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A | 10 mg (females), 15 mg (males) | Subcutaneous Slow-Release Pellets | Not Applicable | Implanted at 50 days of age for chronic treatment | [7] |

| Bone Microarchitecture | C57BL/6J | 0.5 mg/kg | Subcutaneous Injection | 10% hydroxyl-β-cyclodextrin solution | 5 times per week for 6 weeks | [8] |

Experimental Protocols

Protocol 1: Subcutaneous Administration for Intervertebral Disc Degeneration and Bone Health Studies

This protocol is adapted from studies investigating the effects of raloxifene on intervertebral disc degeneration and bone microarchitecture.[1][2][3][8]

1. Materials:

- Raloxifene hydrochloride (e.g., from SIGMA)

- Vehicle:

- Sterile Phosphate-Buffered Saline (PBS)[1][3]

- or 10% hydroxyl-β-cyclodextrin solution[8]

- Sterile syringes and needles (e.g., 27-30 gauge)

- 70% ethanol (B145695) for disinfection

- Experimental animals (e.g., C57Bl/6J mice)[1][2][3][8]

2. Procedure:

- Preparation of Raloxifene Solution:

- Aseptically prepare a stock solution of raloxifene hydrochloride in the chosen vehicle (PBS or 10% hydroxyl-β-cyclodextrin). The final concentration should be calculated based on the desired dosage (0.5 mg/kg) and the average weight of the mice, assuming a standard injection volume (e.g., 100 µL).

- Ensure the solution is well-dissolved. Gentle warming or vortexing may be necessary.

- Animal Handling and Injection:

- Weigh each mouse to determine the precise injection volume.

- Gently restrain the mouse.

- Disinfect the injection site on the back of the mouse with 70% ethanol.

- Pinch the skin to create a tent and insert the needle at the base.

- Administer the calculated volume of the raloxifene solution subcutaneously.

- Dosing Schedule:

3. Post-Administration Monitoring:

- Monitor the animals for any adverse reactions at the injection site or changes in behavior.

- Continue with the experimental plan, which may include behavioral tests, imaging, and tissue harvesting at the end of the treatment period.

Protocol 2: Intraperitoneal Administration for Cancer Studies

This protocol is based on a study evaluating the antitumorigenic effects of raloxifene on breast cancer development in mice.[6]

1. Materials:

- Raloxifene hydrochloride

- Sterile Phosphate-Buffered Saline (PBS)

- Sterile syringes and needles (e.g., 25-27 gauge)

- 70% ethanol for disinfection

- Experimental animals (e.g., BALB/c mice)[6]

2. Procedure:

- Preparation of Raloxifene Solution:

- Dissolve raloxifene hydrochloride in sterile PBS to achieve a concentration that allows for the administration of 1.8 mg/kg in a volume of 0.1 mL.[6]

- Animal Handling and Injection:

- Weigh each mouse to confirm the correct dosage.

- Properly restrain the mouse, exposing the abdomen.

- Disinfect the injection site in the lower abdominal quadrant with 70% ethanol.

- Insert the needle at a shallow angle into the peritoneal cavity, avoiding the internal organs.

- Inject the 0.1 mL volume of the raloxifene solution.

- Dosing Schedule:

- Administer the injection every 48 hours for a total of 35 days.[6]

4. Post-Administration Monitoring:

- Closely monitor tumor growth and the general health of the mice.

- Be aware of potential side effects noted in the study, such as enlarged spleens, leg paralysis, and lethargy.[6]

Visualizations

Experimental Workflow